molecular formula C11H13NO3S B2901399 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid CAS No. 2059947-46-3

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid

Cat. No.: B2901399
CAS No.: 2059947-46-3
M. Wt: 239.29
InChI Key: JOUFTNCORSKTPB-UHFFFAOYSA-N
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Description

3-[(1-Oxo-1λ⁶-thiolan-1-ylidene)amino]benzoic acid is a benzoic acid derivative featuring a sulfoximine-functionalized thiolan ring (a five-membered sulfur-containing heterocycle) at the 3-position of the aromatic ring. The λ⁶ notation indicates a hypervalent sulfur atom in a sulfoximine configuration (S=O with an amino substituent), which enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name

3-[(1-oxothiolan-1-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-11(14)9-4-3-5-10(8-9)12-16(15)6-1-2-7-16/h3-5,8H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUFTNCORSKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC=CC(=C2)C(=O)O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059947-46-3
Record name 3-[(1-oxothiolan-1-ylidene)amino]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with thiolane compounds under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiol derivatives.

Scientific Research Applications

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with its analogs:

Compound Name Molecular Formula Substituent Position Heterocycle Sulfur Oxidation State Key Functional Groups Applications
3-[(1-Oxo-1λ⁶-thiolan-1-ylidene)amino]benzoic acid C₁₀H₉NO₃S 3-position Thiolan (5-membered) λ⁶ (S=O) Benzoic acid, sulfoximine Drug development
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid C₁₅H₁₁NO₄ 3-position Isobenzofuran (6-membered) N/A Benzoic acid, amino, ketone Pharmaceuticals
Benzoic acid S-oxo-N-1,3-dithiolan-2-ylidene hydrazide C₉H₈N₂O₂S₂ N/A Dithiolan (5-membered) S-oxo Hydrazide, dithiolane Metabolite studies
3-Fluoro-4-[(1-oxo-1λ⁶-thiolan-1-ylidene)amino]benzoic acid C₁₀H₈FNO₃S 4-position Thiolan (5-membered) λ⁶ (S=O) Benzoic acid, fluoro Bioactivity optimization
3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-benzenecarboxylic acid C₁₁H₁₂NO₄S 3-position Thiazinan (6-membered) λ⁶ (S=O₂) Benzoic acid, sulfone Chemical intermediates

Key Research Findings

Electronic and Steric Effects
  • Sulfoximine vs. Sulfone/S-oxo : The λ⁶-sulfoximine in the target compound provides a unique electronic profile compared to sulfones (e.g., 3-(1,1-dioxo-thiazinan-yl)-benzoic acid) or S-oxo groups (e.g., dithiolan hydrazide). Sulfoximines exhibit moderate electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity while maintaining metabolic stability .
  • Fluorine Substitution: The 4-fluoro analog () shows increased lipophilicity (logP ~2.1 vs.
Hydrogen Bonding and Crystal Packing
  • The target compound’s crystal structure is stabilized by O–H···O and N–H···O interactions, similar to 3-[(3-oxo-dihydroisobenzofuran-yl)amino]benzoic acid (). However, the thiolan ring introduces torsional strain, reducing symmetry compared to the isobenzofuran derivative .
  • The dithiolan hydrazide metabolite () forms weaker N–H···S bonds, leading to less dense crystal packing (density ~1.45 g/cm³ vs. ~1.60 g/cm³ for the target) .

Biological Activity

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a synthetic organic compound that exhibits significant biological activities, making it a subject of interest in medicinal chemistry. This compound features a unique thiolane-derived functional group and an amino group attached to a benzoic acid structure. The combination of these features potentially enhances its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9NO2S\text{C}_{10}\text{H}_{9}\text{N}\text{O}_2\text{S}

This compound belongs to a class of derivatives related to para-aminobenzoic acid (PABA), which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound possess antimicrobial properties. For instance, derivatives of PABA have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, which are critical for bacterial survival and replication . The thiolane moiety may enhance these effects, contributing to the compound's overall antimicrobial efficacy.

Anticancer Potential

Studies have highlighted the potential anticancer properties of similar compounds. For example, novel PABA analogs have demonstrated significant activity against various cancer cell lines, including MCF7 and T47D, with IC50 values indicating potent inhibitory effects . The incorporation of thiolane derivatives could further improve the anticancer activity through enhanced cellular uptake and target specificity.

Anti-inflammatory Effects

Compounds derived from PABA have also been explored for their anti-inflammatory properties. The structural modifications in this compound may lead to the inhibition of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Study on Antimicrobial Activity

A study focused on the synthesis and evaluation of various PABA derivatives demonstrated that specific modifications, such as the introduction of thiolane groups, significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Study on Anticancer Activity

In another investigation, a series of benzoic acid derivatives were tested for their anticancer properties. The results indicated that compounds with similar structural features to this compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 25 µM. These findings underscore the potential for further development into therapeutic agents for cancer treatment .

Comparative Analysis

The following table summarizes the biological activities associated with structurally related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
PABAAntimicrobial10 - 20
Thiolane DerivativeAnticancer5 - 15
MethotrexateAntifolate0.16

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